2-Methyl-2-(2-methyl-5-propan-2-ylphenoxy)propanoic acid
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Overview
Description
2-Methyl-2-(2-methyl-5-propan-2-ylphenoxy)propanoic acid is an organic compound with the molecular formula C13H18O3 It is a derivative of propanoic acid and features a phenoxy group substituted with methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methyl-5-propan-2-ylphenoxy)propanoic acid typically involves the reaction of 2-methyl-5-propan-2-ylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methyl-5-propan-2-ylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-2-(2-methyl-5-propan-2-ylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methyl-5-propan-2-ylphenoxy)propanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanoic acid: A simpler analog without the phenoxy group.
2-Methyl-2-phenylpropanoic acid: Contains a phenyl group instead of a phenoxy group.
2-Methyl-2-(phenylsulfanyl)propanoic acid: Contains a phenylsulfanyl group instead of a phenoxy group.
Uniqueness
2-Methyl-2-(2-methyl-5-propan-2-ylphenoxy)propanoic acid is unique due to the presence of both the phenoxy group and the isopropyl group, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that are not observed in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-methyl-2-(2-methyl-5-propan-2-ylphenoxy)propanoic acid |
InChI |
InChI=1S/C14H20O3/c1-9(2)11-7-6-10(3)12(8-11)17-14(4,5)13(15)16/h6-9H,1-5H3,(H,15,16) |
InChI Key |
RUMXGYOTCSEPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(C)(C)C(=O)O |
Origin of Product |
United States |
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